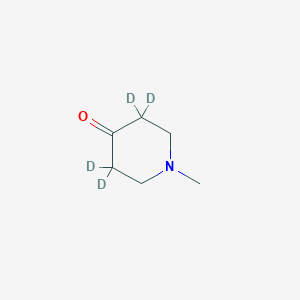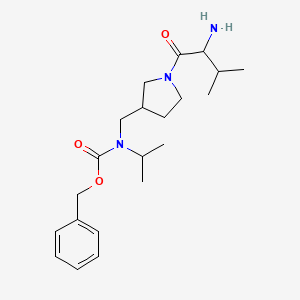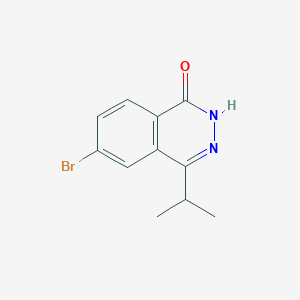
1-methyl(3,3,5,5-(2)H)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl(3,3,5,5-(2)H)piperidin-4-one is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in the field of organic chemistry due to their presence in various pharmaceuticals and natural alkaloids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl(3,3,5,5-(2)H)piperidin-4-one typically involves the hydrogenation of pyridine derivatives using nanocatalysts such as cobalt, ruthenium, and nickel . The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process. Another method involves the cyclization of appropriate precursors under controlled conditions to form the piperidine ring .
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs catalytic hydrogenation of pyridine over molybdenum disulfide catalysts . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-methyl(3,3,5,5-(2)H)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .
Applications De Recherche Scientifique
1-methyl(3,3,5,5-(2)H)piperidin-4-one has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the production of various chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-methyl(3,3,5,5-(2)H)piperidin-4-one involves its interaction with specific molecular targets and pathways. The nitrogen atom in the piperidine ring can form hydrogen bonds and interact with various biological molecules, influencing their activity . This compound can modulate enzyme activity, receptor binding, and other cellular processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
Pyrrolidine: Another nitrogen-containing heterocycle with similar applications.
Piperazine: A related compound with two nitrogen atoms in the ring, used in pharmaceuticals.
Uniqueness
1-methyl(3,3,5,5-(2)H)piperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
117.18 g/mol |
Nom IUPAC |
3,3,5,5-tetradeuterio-1-methylpiperidin-4-one |
InChI |
InChI=1S/C6H11NO/c1-7-4-2-6(8)3-5-7/h2-5H2,1H3/i2D2,3D2 |
Clé InChI |
HUUPVABNAQUEJW-RRVWJQJTSA-N |
SMILES isomérique |
[2H]C1(CN(CC(C1=O)([2H])[2H])C)[2H] |
SMILES canonique |
CN1CCC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridazine-4-carboxamide](/img/structure/B14775105.png)


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14775118.png)


